![molecular formula C19H21N3O3 B2723176 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide CAS No. 872848-93-6](/img/structure/B2723176.png)
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide
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Overview
Description
The compound is a complex organic molecule that contains functional groups such as amide and indole. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are widely studied in medicinal chemistry due to their presence in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the bicyclic indole group and the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amide group could participate in hydrolysis reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could impact its solubility in different solvents .Scientific Research Applications
Synthesis and Structure
The compound, synthesized in good yield, involves a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This clean and straightforward procedure yields the 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Spectroscopic, spectrometric, and thermal analyses characterize its molecular structure and thermal properties.
Tautomerism and Molecular Properties
Quinolin-2(1H)-one, aza-heterocyclic in nature, exhibits tautomeric equilibrium between 2-quinolone and hydroxyquinoline. Spectroscopic and computational studies reveal that 2-quinolone predominates due to high hydrogen-bonded dimeric stabilization. Factors influencing this equilibrium include substituent electronic nature, steric hindrance, and solvent polarity .
Medicinal Chemistry and Drug Discovery
Quinolin-2(1H)-ones serve as privileged scaffolds in medicinal chemistry. Their presence in natural compounds and broad applications make them valuable. Notably, compounds based on quinolin-2(1H)-one, such as those shown in Figure 1, exhibit promise as anticancer agents. These compounds inhibit key receptor tyrosine kinases (RTKs) involved in tumor vasculature formation and maintenance .
Examples include vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases .
Acetylcholinesterase Inhibition
New 2-oxo-1,2-dihydroquinoline-3-carboxamides have been evaluated as potent inhibitors against acetylcholinesterase enzyme. These compounds show promise in the field of enzyme inhibition .
Microwave-Assisted Synthesis
Microwave radiation has been employed to synthesize similar compounds, enhancing efficiency and yield .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-9-20-19(25)18(24)15-12-22(16-8-4-3-7-14(15)16)13-17(23)21-10-5-6-11-21/h2-4,7-8,12H,1,5-6,9-11,13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZQUYHPBZZFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide |
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